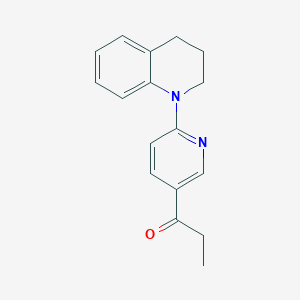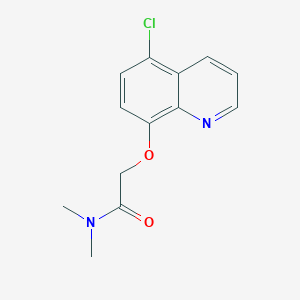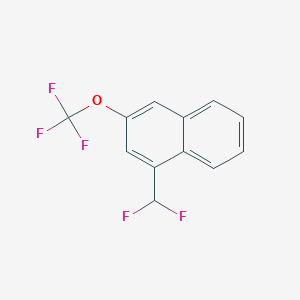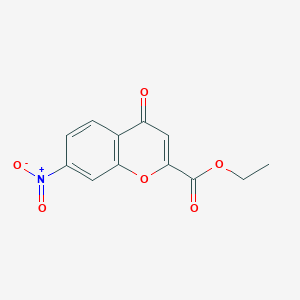
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one is a synthetic organic compound that features a quinoline and pyridine moiety connected via a propanone linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one typically involves the following steps:
Formation of 3,4-Dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Pyridine Derivative Synthesis: The pyridine moiety can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reaction: The quinoline and pyridine derivatives are then coupled using a suitable linker, such as propanone, under specific reaction conditions (e.g., using a base like potassium carbonate in an aprotic solvent).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and pyridine N-oxides.
Reduction: Reduction can lead to the formation of tetrahydroquinoline and dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., in the presence of a catalyst or under reflux).
Major Products:
Oxidation Products: Quinoline N-oxide, pyridine N-oxide.
Reduction Products: Tetrahydroquinoline, dihydropyridine.
Substitution Products: Halogenated, alkylated, or other substituted derivatives of the original compound.
科学的研究の応用
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one can be compared with other compounds featuring quinoline or pyridine moieties:
Quinoline Derivatives: These compounds are known for their antimalarial and anticancer properties. Examples include chloroquine and quinine.
Pyridine Derivatives: Pyridine-based compounds are widely used in pharmaceuticals and agrochemicals. Examples include nicotinamide and pyridoxine.
Uniqueness: The combination of quinoline and pyridine moieties in this compound provides a unique structural framework that can be exploited for various applications, distinguishing it from other similar compounds.
類似化合物との比較
- Chloroquine
- Quinine
- Nicotinamide
- Pyridoxine
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-2-16(20)14-9-10-17(18-12-14)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,2,5,7,11H2,1H3 |
InChIキー |
JSRNPMBUCXFEAQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)



![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)




![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)
